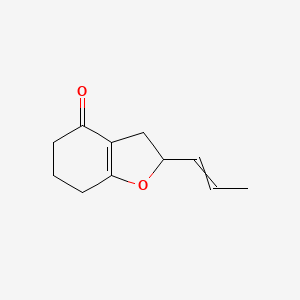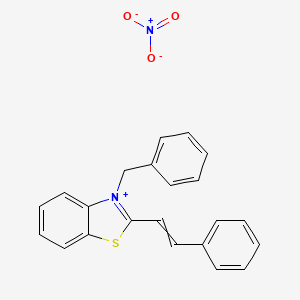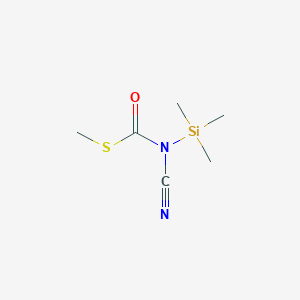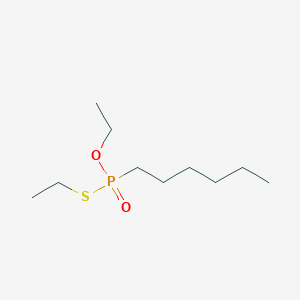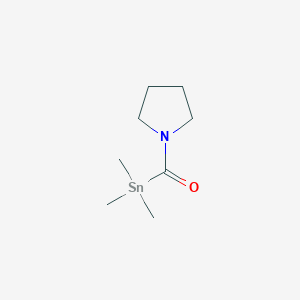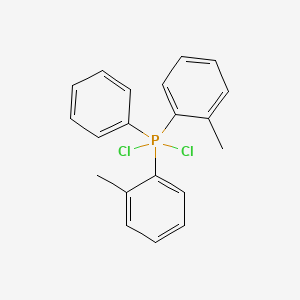
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three organic groups. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent with a corresponding chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is also common in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Applications De Recherche Scientifique
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism by which dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane include other tertiary phosphines such as:
- Dichlorobis(triphenylphosphine)nickel(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(methyldiphenylphosphine)palladium(II)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of 2-methylphenyl groups. This unique structure can influence its reactivity and the types of complexes it forms with transition metals, making it suitable for specific catalytic applications .
Propriétés
Numéro CAS |
109974-77-8 |
|---|---|
Formule moléculaire |
C20H19Cl2P |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
dichloro-bis(2-methylphenyl)-phenyl-λ5-phosphane |
InChI |
InChI=1S/C20H19Cl2P/c1-16-10-6-8-14-19(16)23(21,22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 |
Clé InChI |
UKMJTAWROUMFIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(C2=CC=CC=C2)(C3=CC=CC=C3C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


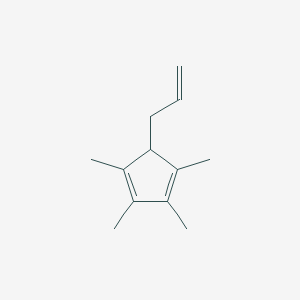
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
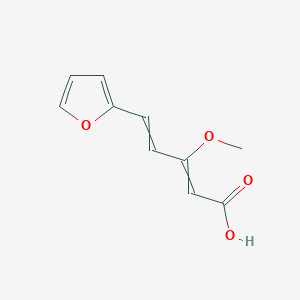
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
